Kinase Selectivity: AXL Potency vs. Broader Multi-Targeted Inhibitors
R 428 dihydrochloride achieves an in vitro AXL IC50 of 14 nM [1]. In direct comparison, the multi-kinase inhibitor BMS-777607 (ASLAN002) demonstrates a more potent AXL IC50 of 1.1 nM but also strongly inhibits RON, MET, TYRO3, and FLT3 [2]. This lack of selectivity makes BMS-777607 less suitable for experiments requiring clean attribution of biological effects solely to AXL inhibition. Conversely, R 428's >100-fold selectivity for AXL versus Abl and other non-TAM kinases provides a superior tool for target-specific validation .
| Evidence Dimension | AXL Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (in vitro) |
| Comparator Or Baseline | BMS-777607 (ASLAN002): 1.1 nM (in vitro) |
| Quantified Difference | BMS-777607 is ~13x more potent against AXL in vitro. |
| Conditions | Cell-free kinase activity assays |
Why This Matters
Selectivity, not absolute potency, determines the accuracy of target validation studies; R 428 minimizes off-target confounding.
- [1] Holland SJ, et al. Cancer Res. 2010;70(4):1544-1554. View Source
- [2] Gjerdrum C, et al. Antimicrob Agents Chemother. 2023;67(4):e01487-22. Table 1. View Source
